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Compound of Interest

Compound Name: BMS-753426

Cat. No.: B8511415

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of BMS-753426, a
potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2). The
following sections detail the pharmacological activity, experimental protocols, and underlying
signaling pathways associated with this compound, based on preclinical studies.

Core Mechanism of Action

BMS-753426 functions as a selective antagonist of CCR2, a key receptor in the inflammatory
cascade. CCR2 and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2),
are critical for the mobilization and recruitment of monocytes and macrophages from the bone
marrow to sites of inflammation.[1] By blocking the interaction between MCP-1 and CCR2,
BMS-753426 effectively inhibits the downstream signaling that leads to immune cell trafficking.
This mechanism of action has therapeutic potential in a variety of inflammatory and fibrotic
diseases.[1] Notably, BMS-753426 also exhibits some affinity for CCR5, another chemokine
receptor involved in inflammatory responses, suggesting a potential for dual antagonism.[1][2]

Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a signaling cascade that
promotes cell migration and inflammation. BMS-753426 competitively inhibits this first step.
The diagram below illustrates the canonical CCR2 signaling pathway and the inhibitory action
of BMS-753426.
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CCR2 Signaling Pathway and Inhibition by BMS-753426.

In Vivo Efficacy Studies

The in vivo efficacy of BMS-753426 was evaluated in human CCR2 knock-in (hCCR2 KI) mice,
which are genetically modified to express the human version of the receptor, providing a more
clinically relevant model.[1]

Thioglycolate-Induced Peritonitis Model

This model is used to assess the anti-inflammatory activity of compounds by measuring their
ability to inhibit the recruitment of monocytes and macrophages into the peritoneal cavity
following an inflammatory stimulus.

Experimental Workflow:

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b8511415?utm_src=pdf-body-img
https://www.benchchem.com/product/b8511415?utm_src=pdf-body
https://www.benchchem.com/product/b8511415?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8201760/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8511415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Setup

hCCR2 Knock-in Mice

Thioglycolate (TG) Injection

Treatment Protocol

Oral Dosing of BMS-753426

(1, 25, or 100 mg/kg, BID)
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Workflow for the Thioglycolate-Induced Peritonitis Model.

Results:

BMS-753426 demonstrated a dose-dependent inhibition of monocyte and macrophage influx
into the peritoneum. The results are summarized in the table below.
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Dose (mg/kg, oral) Inhibition of Monocyte/Macrophage Influx
1 28%
25 74%
100 78%

Data sourced from Probechem Biochemicals.

The in vivo efficacy in this model was determined to have an EC50 of 3.9 nM.

Experimental Autoimmune Encephalomyelitis (EAE)
Model

The EAE model is a widely used animal model for multiple sclerosis, a chronic inflammatory
disease of the central nervous system. This model assesses the ability of a compound to
mitigate autoimmune-driven inflammation and demyelination.

Experimental Protocol:

While the specific details of the EAE protocol used for BMS-753426 are not fully available in
the provided search results, a general methodology for such studies can be outlined.

¢ Induction of EAE: hCCR2 KI mice are immunized with a myelin-derived peptide or protein
emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

e Dosing: BMS-753426 was administered orally at a dose of 25 mg/kg twice daily (BID).

 Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.qg., tail limpness,
limb paralysis), which are scored on a standardized scale.

o Histological Analysis: At the end of the study, spinal cords are collected for histological
evaluation to assess the degree of inflammation and demyelination.

Results:
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Treatment with BMS-753426 at 25 mg/kg BID resulted in a reduction in the clinical score and
improved histological evaluation of the spinal cord, indicating a therapeutic benefit in this model
of multiple sclerosis.

Pharmacokinetic Properties

BMS-753426 was developed as a metabolically more stable successor to a previous clinical
candidate, BMS-741672. Pharmacokinetic studies in cynomolgus monkeys demonstrated that
BMS-753426 has significant improvements in its pharmacokinetic profile, including lower
clearance and higher oral bioavailability compared to its predecessor.

Compound Key Pharmacokinetic Improvement

BMS-753426 Lower clearance, higher oral bioavailability

Subject to N-demethylation, leading to a less
BMS-741672 ) ) ]
active metabolite and higher clearance

Information synthesized from multiple sources.

Summary and Conclusion

The preclinical data for BMS-753426 strongly support its in vivo efficacy as a potent and orally
bioavailable CCR2 antagonist. The compound has demonstrated significant, dose-dependent
anti-inflammatory effects in a peritonitis model and therapeutic potential in a model of multiple
sclerosis. Its improved pharmacokinetic profile over earlier-generation compounds makes it a
promising candidate for the treatment of diseases driven by CCR2-mediated inflammation.
These findings warrant further investigation into the clinical utility of BMS-753426 and related
CCR2/CCRS5 antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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